molecular formula C7H5N3OS B7316747 Thieno[2,3-d]pyrimidine-4-carboxamide

Thieno[2,3-d]pyrimidine-4-carboxamide

Cat. No.: B7316747
M. Wt: 179.20 g/mol
InChI Key: VBTUJPSUTLCLDO-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-4-carboxamide is a derivative of the privileged thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its myriad pharmacological activities . This specific carboxamide derivative serves as a key intermediate for researchers developing novel therapeutic agents, particularly in the fields of infectious diseases and inflammation. Its core structure is a promising scaffold for the development of new anti-infective agents, as demonstrated by compounds based on this framework that have shown potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . Furthermore, novel thieno[2,3-d]pyrimidine derivatives have exhibited significant anti-inflammatory and analgesic effects in pharmacological evaluations, with activity comparable to standard drugs like diclofenac sodium, while maintaining a high gastrointestinal safety profile . The synthetic versatility of the thieno[2,3-d]pyrimidine core allows for extensive functionalization, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets . This compound is presented as a high-quality building block for chemical biology and drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

thieno[2,3-d]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c8-6(11)5-4-1-2-12-7(4)10-3-9-5/h1-3H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTUJPSUTLCLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine-4-carboxamide shares structural and functional similarities with several heterocyclic compounds. Below is a detailed comparative analysis:

Thieno[3,2-d]pyrimidines

  • Structural Difference : The thiophene ring is fused at the [3,2-d] position instead of [2,3-d], altering electronic distribution and steric interactions.
  • Biological Activity: Thieno[3,2-d]pyrimidines exhibit potent antifungal and anti-inflammatory properties but lower anticancer efficacy compared to [2,3-d] isomers .
  • Synthesis: Prepared via Niementowski reactions using 2-amino-3-thiophenecarboxylates and formamide, with fewer reports on carboxamide derivatives .

Thieno[2,3-b]pyridines

  • Structural Difference : A pyridine ring replaces the pyrimidine moiety, reducing hydrogen-bonding capacity.
  • Biological Activity: These compounds show moderate antibacterial activity but lack the kinase inhibitory potency of thieno[2,3-d]pyrimidine-4-carboxamides .
  • Example: 3,6-Diamino-4-arylthieno[2,3-b]pyridine-2-carboxamides demonstrated antiplasmodial activity (IC₅₀ = 0.8–2.1 µM) but were less effective against melanoma cells .

Benzothieno-Triazolopyrimidines

  • Structural Difference : Incorporation of a triazole ring enhances π-π stacking but increases molecular rigidity.
  • Biological Activity : These derivatives exhibit superior antimicrobial activity (MIC = 1.5–3.0 µg/mL against S. aureus) but lower solubility than carboxamide analogues .

Pyrido-Thienopyrimidines

  • Biological Activity: Reported as CDK4 inhibitors (IC₅₀ = 50–120 nM) but with reduced selectivity compared to this compound hydrazones .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Biological Activity Potency (IC₅₀/MIC)
This compound Thiophene + Pyrimidine Carboxamide at C4 CDK4 inhibition, Antimicrobial 10–50 nM (CDK4)
Thieno[3,2-d]pyrimidine Thiophene + Pyrimidine Ketone at C4 Antifungal, Anti-inflammatory 2.5 µg/mL (C. albicans)
Thieno[2,3-b]pyridine-2-carboxamide Thiophene + Pyridine Carboxamide at C2 Antiplasmodial 0.8 µM (P. falciparum)
Benzothieno-Triazolopyrimidine Benzothiophene + Triazole + Pyrimidine Triazole ring Antimicrobial 1.5 µg/mL (S. aureus)

Key Research Findings

  • Anticancer Activity: this compound derivatives showed 10-fold higher CDK4 inhibition (IC₅₀ = 10 nM) than pyrido-thienopyrimidines due to optimal hydrogen bonding with Val96 and Asp97 residues .
  • Antimicrobial Potency: N-(Pyridin-4-yl)-5,6,7,8-tetrahydrobenzothis compound exhibited broad-spectrum activity (MIC = 3.1 µg/mL against P. aeruginosa), outperforming benzothieno-triazolopyrimidines .
  • SAR Insights: The azepine fragment in thieno[2,3-d]pyrimidin-4(3H)-one derivatives enhanced melanin synthesis by 40% in B16 cells, a trait absent in non-carboxamide analogues .

Preparation Methods

Gewald Aminothiophene Synthesis for Intermediate Preparation

The Gewald reaction serves as a cornerstone for synthesizing 2-aminothiophene-3-carboxamide intermediates, which are critical precursors for thieno[2,3-d]pyrimidine derivatives. This one-pot, three-component reaction involves α-methylene carbonyl compounds (e.g., ethyl acetoacetate), activated nitriles (e.g., cyanoacetamide), and elemental sulfur in the presence of a base such as morpholine . For example, cyclohexanone reacts with cyanoacetamide and sulfur in DMF at 50–60°C to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a key intermediate for tricyclic derivatives . The reaction’s efficiency depends on solvent polarity and base strength, with DMF and morpholine providing optimal yields (70–85%) .

Cyclization Strategies to Form the Thieno[2,3-d]pyrimidine Core

Cyclization of 2-aminothiophene-3-carboxamides with carbonyl-containing reagents generates the pyrimidine ring. A common approach involves refluxing intermediates with ethyl cyanoformate or formamide in acidic conditions. For instance, 2-amino-4-methylthiophene-3-carboxamide cyclizes with ethyl cyanoformate in concentrated HCl and DMF to produce thieno[2,3-d]pyrimidine-4-carboxylic acid . Alternatively, formamide-mediated cyclization at 200°C yields thieno[2,3-d]pyrimidin-4(3H)-ones, which are subsequently functionalized . These methods achieve moderate to high yields (60–90%) but require careful control of temperature and acidity to avoid side reactions .

Introduction of the Carboxamide Group via Amidation

Post-cyclization amidation of thieno[2,3-d]pyrimidine-4-carboxylic acids is a widely used strategy. Two primary methods dominate:

  • Activated Coupling Reagents : Carboxylic acids are treated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) in dichloromethane, followed by reaction with aliphatic or aromatic amines. This method achieves yields of 65–85% for derivatives like N-butyl-2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxamide .

  • Acid Chloride Intermediates : Conversion of carboxylic acids to acid chlorides using oxalyl chloride enables nucleophilic substitution with amines. For example, 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carbonyl chloride reacts with aniline in the presence of triethylamine to form the corresponding carboxamide in 75% yield .

Alternative Methods: Chlorination and Substitution

4-Chlorothieno[2,3-d]pyrimidines, prepared via treatment of pyrimidinones with POCl₃, serve as versatile intermediates. Subsequent displacement of the chlorine atom with ammonia or primary amines introduces the carboxamide group. For instance, 4-chloro-2-butylthieno[2,3-d]pyrimidine reacts with aqueous ammonia in ethanol at 80°C to yield the 4-carboxamide derivative . This method is limited by the reactivity of the chlorinated intermediate, which often requires anhydrous conditions and excess amine .

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, yields, and conditions:

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Gewald SynthesisCyclohexanone, cyanoacetamideS₈, morpholine, DMF, 60°C78
Formamide Cyclization2-Aminothiophene-3-carboxamideFormamide, 200°C, 8 h65
HATU-Mediated AmidationThieno[2,3-d]pyrimidine-4-COOHHATU, DIPEA, CH₂Cl₂, 24 h82
POCl₃ ChlorinationThieno[2,3-d]pyrimidin-4-onePOCl₃, reflux, 6 h70
Ammonia Substitution4-Chloro derivativeNH₃, EtOH, 80°C, 12 h68

Q & A

Q. How can structural rearrangements (e.g., Vilsmeier-Haack) impact kinase inhibition profiles?

  • Case Study : Spiro-fused thieno[2,3-d]pyrimidines inhibit EGFR (IC₅₀ = 0.2 µM), but rearrangement to thienoquinolines abolishes activity due to loss of H-bonding with kinase active sites .

Future Directions

  • Anti-Biofilm Studies : Prioritize compounds like 2g and 2h for P. aeruginosa biofilm disruption assays .
  • Sporicidal Activity : Screen derivatives against Bacillus anthracis spores, leveraging the tetrahydrobenzothieno scaffold’s rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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